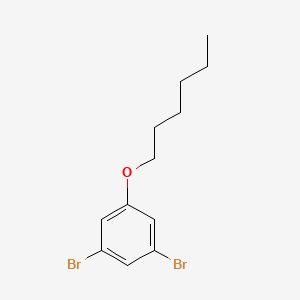
1,3-Dibromo-5-(hexyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(hexyloxy)benzene is an organic compound with the molecular formula C12H16Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a hexyloxy group is substituted at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(hexyloxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives and subsequent etherificationThe reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like iron(III) bromide (FeBr3) for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods may also employ safer and more environmentally friendly brominating agents and solvents to comply with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form debrominated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS), iron(III) bromide (FeBr3)
Etherification: Hexanol, sodium hydride (NaH), potassium carbonate (K2CO3)
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Complex aromatic compounds formed through coupling reactions.
Applications De Recherche Scientifique
1,3-Dibromo-5-(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-5-(hexyloxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,3-Dibromo-5-(hexyloxy)benzene can be compared with other dibromobenzene derivatives:
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a hexyloxy group.
1,3-Dibromo-5-(bromomethyl)benzene: Contains a bromomethyl group, leading to different reactivity and applications.
1,4-Dibromo-2-(hexyloxy)benzene: Different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Propriétés
Numéro CAS |
517895-16-8 |
|---|---|
Formule moléculaire |
C12H16Br2O |
Poids moléculaire |
336.06 g/mol |
Nom IUPAC |
1,3-dibromo-5-hexoxybenzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-4-5-6-15-12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3 |
Clé InChI |
OMAFDMMOEHGAEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)



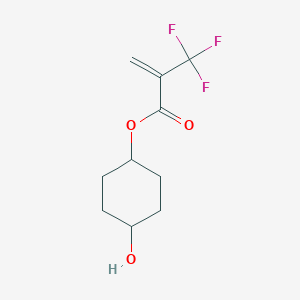
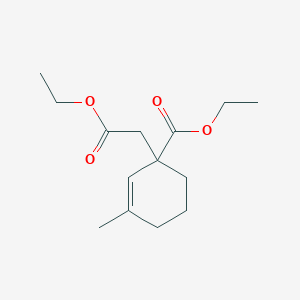
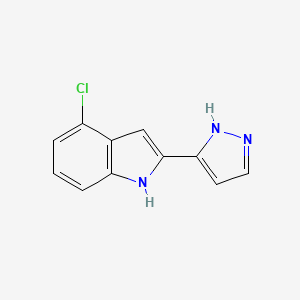

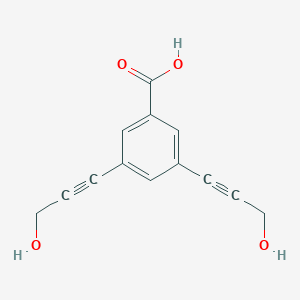

![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
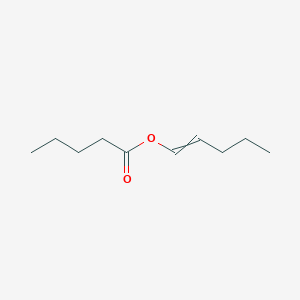

silane](/img/structure/B14230231.png)
